(1-methyl-1H-pyrazol-3-yl)acetic acid - 1177318-00-1

(1-methyl-1H-pyrazol-3-yl)acetic acid

Catalog Number: EVT-2895537
CAS Number: 1177318-00-1
Molecular Formula: C6H8N2O2
Molecular Weight: 140.142
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole

  • Compound Description: This compound is a precursor used in the synthesis of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, a key intermediate in herbicide production. []
  • Relevance: This compound shares the core 1-methyl-1H-pyrazole structure with the target compound, (1-methyl-1H-pyrazol-3-yl)acetic acid. The difference lies in the substituents at the 3 and 5 positions of the pyrazole ring.

2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde

  • Compound Description: This compound serves as a key intermediate in the synthesis of certain herbicides. []
  • Relevance: This compound also shares the core 1-methyl-1H-pyrazole structure with (1-methyl-1H-pyrazol-3-yl)acetic acid. Notably, it retains the 1-methyl and 3-yl substituents on the pyrazole ring but features a more complex substituent at the 5-position compared to the target compound.

4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (MG2-1812)

  • Compound Description: This compound, also known as [11C]MG2-1812 when radiolabeled with carbon-11, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2). It's being investigated as a potential positron emission tomography (PET) ligand for imaging mGlu2 in the brain. []
  • Relevance: This compound features a (1-methyl-1H-pyrazol-3-yl)methoxy group, directly incorporating the target compound, (1-methyl-1H-pyrazol-3-yl)acetic acid, as part of its structure.

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 acts as a potent, irreversible inhibitor targeting oncogenic epidermal growth factor receptor (EGFR) mutants, demonstrating selectivity over wild-type EGFR. It's currently undergoing phase-I clinical trials for mutant EGFR-driven non-small-cell lung cancer (NSCLC). []
  • Relevance: This compound contains a 3-methoxy-1-methyl-1H-pyrazol-4-yl moiety. Although structurally similar to (1-methyl-1H-pyrazol-3-yl)acetic acid, the key difference lies in the substitution pattern on the pyrazole ring. Both compounds share a methyl group at the 1-position of the pyrazole but differ in the placement of the methoxy group (3-position in PF-06747775 and absent in the target compound).

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor designed for topical ocular delivery. It has shown efficacy in rodent models of choroidal neovascularization (CNV) and is being investigated as a potential therapy for neovascular or "wet" age-related macular degeneration. []
  • Relevance: Acrizanib incorporates a 1-methyl-1H-pyrazol-3-yl group as part of its structure. This is structurally similar to (1-methyl-1H-pyrazol-3-yl)acetic acid, differing primarily by the presence of a trifluoromethyl group at the 5-position of the pyrazole ring in Acrizanib.

5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides

  • Compound Description: This chemical series represents a novel class of potent and selective monoamine oxidase B (MAO-B) inhibitors discovered through a phenotypic high-throughput screening campaign. []

2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate

  • Compound Description: This compound is a succinate salt of a novel 2-((4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline derivative, potentially useful for treating central nervous system disorders. []

5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

  • Compound Description: AZD1480 is a potent Jak2 inhibitor that inhibits signaling and proliferation of Jak2 V617F cell lines in vitro. It has shown in vivo efficacy in a TEL-Jak2 model and is currently being evaluated in Phase I clinical trials. []
  • Relevance: AZD1480 contains a 5-methyl-1H-pyrazol-3-yl group. This shares structural similarities with (1-methyl-1H-pyrazol-3-yl)acetic acid, with both containing a methyl group on the pyrazole ring. They differ in the position of the methyl substituent (5-position in AZD1480 and 1-position in the target compound).

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

  • Compound Description: PF-04254644 is a highly potent and selective inhibitor of the receptor tyrosine kinase c-Met. Despite its high selectivity for c-Met, it exhibits broad phosphodiesterase (PDE) family inhibition, leading to myocardial degeneration in rats, ultimately leading to its termination as a preclinical candidate. []
  • Relevance: This compound possesses a 1-methyl-1H-pyrazol-4-yl moiety. While structurally similar to (1-methyl-1H-pyrazol-3-yl)acetic acid, the key distinction lies in the position of the methyl substituent on the pyrazole ring (4-position vs. 3-position).

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

  • Compound Description: This series of compounds was designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization. Some compounds in this series showed effective antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. []
  • Relevance: Compounds within this series incorporate either a 1H-pyrazol-1-yl or triazolyl group linked to an acetamide moiety. While structurally related to (1-methyl-1H-pyrazol-3-yl)acetic acid through their shared pyrazole core, these compounds feature distinct substitutions and an acetamide linker, setting them apart.

4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

  • Compound Description: This compound is an analogue of TAS-116, a selective inhibitor of heat shock protein 90 (HSP90)α and HSP90β. TAS-116 exhibits oral bioavailability in mice and demonstrates potent antitumor effects in an NCI-H1975 xenograft mouse model. []
  • Relevance: This compound contains a 1-methyl-1H-pyrazol-4-yl group. Although structurally similar to (1-methyl-1H-pyrazol-3-yl)acetic acid, they differ in the position of the methyl substituent on the pyrazole ring (4-position vs. 3-position).

12. 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (NTRC-739)* Compound Description: NTRC-739 is a selective nonpeptide antagonist of the neurotensin receptor type 2 (NTS2) discovered through the structural modification of SR48692. [] * Relevance: NTRC-739 features a 1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl group. While sharing the core pyrazole structure with (1-methyl-1H-pyrazol-3-yl)acetic acid, this compound differs significantly in its substitution pattern. It includes a 4-fluorophenyl group at the 1-position, a 2-methoxyphenyl group at the 5-position, and lacks the methyl group found in the target compound.

  • Compound Description: This compound, also known as SEN15924 or WAY-361789, is a potent and selective full agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). It displays a favorable ADME profile and shows efficacy in rodent models of cognition, making it a potential candidate for treating cognitive impairment in Alzheimer's disease and schizophrenia. []

(R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid

  • Compound Description: This compound represents a potent and selective nonsteroidal mineralocorticoid receptor (MR) antagonist. It exhibits over 500-fold selectivity for MR over the progesterone receptor (PR) and other related nuclear hormone receptors, demonstrating improved solubility and oral bioavailability. []
  • Relevance: Though this compound incorporates a pyrazoline ring, a dihydro derivative of pyrazole, it differs significantly from (1-methyl-1H-pyrazol-3-yl)acetic acid. The presence of the cyclopentyl group at the 5-position of the pyrazoline ring, the 4-cyano-3-methylphenyl group at the 1-position, and the absence of the acetate group distinguish it from the target compound.

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable, selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2). []
  • Relevance: GDC-0994 includes a 1-methyl-1H-pyrazol-5-yl group in its structure. While sharing a methylpyrazole core with (1-methyl-1H-pyrazol-3-yl)acetic acid, this compound differs in the methyl group's position on the pyrazole ring (5-position vs. 3-position) and in the presence of the larger substituted pyrimidine and pyridine rings in GDC-0994.

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent, selective, and reversible P2Y12 receptor antagonist, demonstrating significant in vitro and in vivo antiplatelet and antithrombotic effects. It represents a potential alternative to clopidogrel as an antiplatelet agent. []

Properties

CAS Number

1177318-00-1

Product Name

(1-methyl-1H-pyrazol-3-yl)acetic acid

IUPAC Name

2-(1-methylpyrazol-3-yl)acetic acid

Molecular Formula

C6H8N2O2

Molecular Weight

140.142

InChI

InChI=1S/C6H8N2O2/c1-8-3-2-5(7-8)4-6(9)10/h2-3H,4H2,1H3,(H,9,10)

InChI Key

ZRHVPSJSUOYNOY-UHFFFAOYSA-N

SMILES

CN1C=CC(=N1)CC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.